NecroIr2

Cisplatin resistance Lung cancer Cytotoxicity

NecroIr2 is an iridium(III) complex that functions as a necroptosis inducer in cisplatin-resistant lung cancer cells (A549R). It belongs to a class of metal-based anticancer agents that target mitochondrial function and regulate cell death pathways.

Molecular Formula C44H30ClIrN8O2-
Molecular Weight 930.4 g/mol
Cat. No. B15611925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNecroIr2
Molecular FormulaC44H30ClIrN8O2-
Molecular Weight930.4 g/mol
Structural Identifiers
InChIInChI=1S/C24H14N4O2.2C10H8N2.ClH.Ir/c1-3-7-21-17(5-1)27-23(29-21)15-9-11-25-19(13-15)20-14-16(10-12-26-20)24-28-18-6-2-4-8-22(18)30-24;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;/h1-14H;2*1-8H;1H;/p-1
InChIKeyQFRZVUUNJOFKBP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

NecroIr2: A Potent Iridium(III) Complex Necroptosis Inducer for Cisplatin-Resistant Cancer Research


NecroIr2 is an iridium(III) complex that functions as a necroptosis inducer in cisplatin-resistant lung cancer cells (A549R) [1]. It belongs to a class of metal-based anticancer agents that target mitochondrial function and regulate cell death pathways [1]. The compound selectively accumulates in mitochondria, triggering oxidative stress and loss of mitochondrial membrane potential (MMP), and activates RIPK3 and MLKL to drive necroptotic cell death [1]. Unlike many conventional chemotherapeutics, NecroIr2 combines necroptosis induction with cell cycle arrest via downregulation of cyclin-dependent kinases (CDK1, CDK2, CDK4, CDK6) and cyclins A2 and D2 [1].

Why In-Class Iridium Complexes or Necroptosis Inducers Cannot Substitute for NecroIr2 in Cisplatin-Resistant Models


Not all iridium(III) complexes or necroptosis-inducing agents exhibit equivalent potency or mechanism in cisplatin-resistant cancer models. While many mitochondria-targeted iridium complexes induce apoptosis, NecroIr2 demonstrates a unique dual mechanism: it triggers necroptosis—a programmed cell death pathway distinct from apoptosis—and simultaneously arrests the cell cycle via CDK downregulation [1]. This combination is particularly relevant for overcoming cisplatin resistance, as apoptotic pathways are often compromised in resistant cells [1]. Generic substitution with other iridium complexes (e.g., Ir6) or classic necroptosis inhibitors (e.g., Necrostatin-1) fails to replicate this specific dual-action profile, leading to significantly different cytotoxic outcomes [2][3].

Quantitative Differentiation of NecroIr2: Comparative Potency, Mechanism, and Selectivity Data


Superior Cytotoxic Potency Against Cisplatin-Resistant A549R Lung Cancer Cells

NecroIr2 demonstrates a 263-fold greater potency against cisplatin-resistant A549R cells compared to the clinical standard cisplatin [1][2]. In head-to-head cytotoxicity assays under identical 48-hour MTT conditions, NecroIr2 achieved an IC50 of 0.48 μM, while cisplatin required a much higher concentration of 126.20 ± 2.2 μM to achieve the same effect [1][2]. This dramatic difference underscores NecroIr2's ability to overcome acquired cisplatin resistance, a major clinical limitation in lung cancer therapy.

Cisplatin resistance Lung cancer Cytotoxicity

Enhanced Potency Versus a Structurally Related Iridium(III) Complex (Ir6) in the Same Resistant Cell Line

When compared to another mitochondria-targeting iridium(III) complex, Ir6, NecroIr2 exhibits a 1.5-fold higher potency against A549R cells [1][2]. Ir6, which primarily induces apoptosis, displays an IC50 of 0.7 ± 0.2 μM in A549R cells [2]. NecroIr2's lower IC50 (0.48 μM) in the same cell line indicates a meaningful improvement in cytotoxic efficiency [1]. This suggests that structural modifications in NecroIr2 confer an advantage even over closely related iridium-based analogs.

Iridium complex Mitochondria-targeted A549R

Confirmed Necroptosis Induction via RIPK3/MLKL Activation and LDH Release

NecroIr2 unambiguously triggers necroptosis, as evidenced by Western blot showing increased phosphorylation of RIPK3 and MLKL, as well as extracellular calcium influx and leakage of lactate dehydrogenase (LDH) [1]. While many iridium complexes induce apoptosis (e.g., Ir6 activates caspase 3/7 [2]), NecroIr2 drives a necroptotic death mechanism that is particularly effective against apoptosis-resistant cancer cells [1]. The activation of RIPK3 and MLKL is a hallmark of necroptosis and distinguishes NecroIr2 from apoptosis-inducing analogs.

Necroptosis RIPK3 MLKL Cell death mechanism

Cell Cycle Arrest via Downregulation of CDKs and Cyclins

NecroIr2 uniquely combines necroptosis with G0/G1 cell cycle arrest by downregulating CDK1, CDK2, CDK4, CDK6, cyclin A2, and cyclin D2 [1]. This dual action is not reported for Ir6 or cisplatin [2][3]. Flow cytometry analysis confirms a significant accumulation of A549R cells in the G0/G1 phase upon NecroIr2 treatment [1]. In contrast, cisplatin primarily induces G2/M arrest [3], and Ir6 does not show this combined effect.

Cell cycle arrest CDK inhibition G0/G1 phase

Mitochondrial Targeting and MMP Depolarization

NecroIr2 selectively accumulates in mitochondria, leading to robust oxidative stress and a marked loss of mitochondrial membrane potential (MMP) [1]. This mitochondrial targeting is a shared feature with Ir6 [2], but NecroIr2's ability to couple this with necroptosis and cell cycle arrest provides a more comprehensive anticancer effect. While quantitative MMP data are not directly compared, the functional consequence—necroptosis induction—is well-documented.

Mitochondrial membrane potential Oxidative stress Mitochondria-targeted

High-Impact Research and Procurement Scenarios for NecroIr2


Overcoming Cisplatin Resistance in Lung Cancer Models

NecroIr2 is optimally deployed in in vitro and in vivo studies of cisplatin-resistant non-small cell lung cancer (NSCLC). Its 263-fold greater potency against A549R cells compared to cisplatin [1][2] makes it a powerful tool for dissecting resistance mechanisms and evaluating combination therapies aimed at resensitizing tumors to platinum agents.

Investigating Necroptosis as a Therapeutic Vulnerability

For researchers exploring necroptosis as an alternative cell death pathway in apoptosis-resistant cancers, NecroIr2 provides a validated chemical probe [3]. Its confirmed activation of RIPK3 and MLKL, coupled with LDH release, allows for robust interrogation of necroptotic signaling networks and their therapeutic potential [3].

Dual-Mechanism Anticancer Agent Development

NecroIr2 serves as a lead compound for developing agents that combine necroptosis induction with cell cycle arrest. Its downregulation of CDKs and cyclins [3] offers a template for structure-activity relationship (SAR) studies aimed at optimizing this dual action for improved efficacy and selectivity.

Comparative Studies of Mitochondria-Targeted Metal Complexes

When benchmarking new iridium or other metal-based anticancer complexes, NecroIr2 provides a high-potency reference standard. Its IC50 of 0.48 μM in A549R cells [1] and its distinct mechanistic profile allow for rigorous comparisons of cytotoxicity, mitochondrial targeting, and cell death pathway activation.

Technical Documentation Hub

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